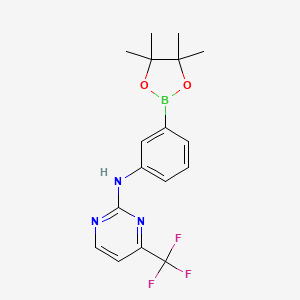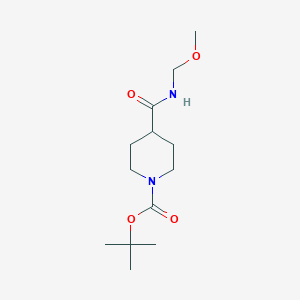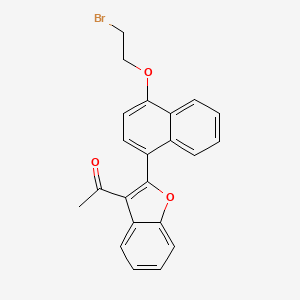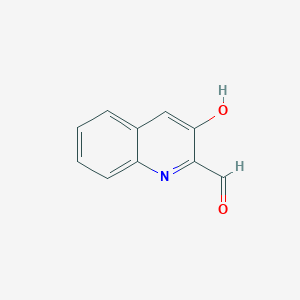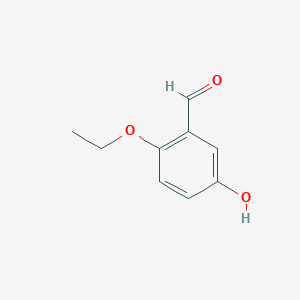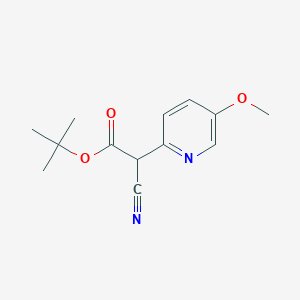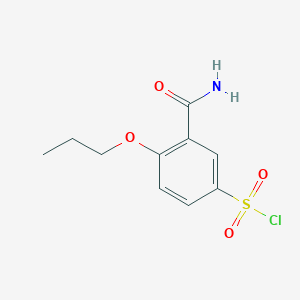
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one
Descripción general
Descripción
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is an organic compound with the molecular formula C4H9N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes an amino group, a methyl group, and a ketone group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid with urea under acidic or basic conditions to form 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the desired compound.
Phosgene Method: This involves the reaction of urea amine with phosgene to produce this compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the ammonia cyanic acid and urea reaction due to its efficiency and cost-effectiveness. The reaction is carried out in reactors with controlled temperature and pH to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Similar structure but with an acetyl group instead of an amino group.
4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine: Contains additional methyl and thioxo groups.
Uniqueness
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h2,5H2,1H3,(H,7,9) |
Clave InChI |
FIFXOUHQMGZUTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)N(C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
